molecular formula C13H11N2NaO4S B12662188 Sodium N-(3-aminobenzoyl)sulphanilate CAS No. 84029-49-2

Sodium N-(3-aminobenzoyl)sulphanilate

Cat. No.: B12662188
CAS No.: 84029-49-2
M. Wt: 314.29 g/mol
InChI Key: UTCOEJNQMPBYKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the 1930s at the laboratories of Bayer AG. wikipedia.org A pivotal moment occurred in 1935 when Gerhard Domagk discovered that a red dye, Prontosil, could protect mice against streptococcal infections. karger.com This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, ushered in the era of antibacterial therapy. karger.comopenaccesspub.org It was soon found by researchers at the Pasteur Institute that Prontosil was a prodrug, meaning it was metabolized in the body to its active, colorless form: sulfanilamide (B372717). karger.comopenaccesspub.org

This breakthrough triggered a wave of research, leading to the synthesis of thousands of sulfanilamide derivatives in an effort to enhance efficacy and reduce toxicity. wikipedia.org Prominent early examples include sulfapyridine, developed in 1938 to combat pneumonia, and sulfacetamide (B1682645) in 1941 for urinary tract infections. openaccesspub.org The primary mechanism of action for these antibacterial sulfonamides was elucidated by Woods and Fildes, who demonstrated that they act as competitive antagonists of para-aminobenzoic acid (PABA). karger.com PABA is an essential substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid, a vitamin necessary for bacterial growth and replication. wikipedia.orgkarger.com

The evolution of sulfonamide chemistry did not stop at antibacterial agents. The versatility of the sulfonamide functional group (–SO₂NH₂) allowed for its incorporation into a wide array of therapeutic agents, leading to the development of non-antibacterial sulfonamides such as diuretics, sulfonylurea hypoglycemic drugs, and anticonvulsants. wikipedia.orgopenaccesspub.org This expansion cemented the role of sulfonamides as a vital scaffold in medicinal chemistry, a status that continues in contemporary drug discovery. ajchem-b.comnih.gov

Year Key Discovery Significance
1932 Experiments with Prontosil begin at Bayer AG. wikipedia.orgMarked the start of research into sulfonamides as therapeutic agents.
1935 Gerhard Domagk discovers the antibacterial effect of Prontosil. karger.comFirst demonstration of a broadly effective systemic antibacterial drug.
1936 Ernest Fourneau and colleagues discover Prontosil is a prodrug for sulfanilamide. openaccesspub.orgIdentified the active molecule, enabling targeted chemical modification.
1938 Sulfapyridine is developed. openaccesspub.orgProvided a more effective treatment against pneumonia.
1940 Woods and Fildes propose the PABA antagonism mechanism. karger.comExplained the biological basis of sulfonamide antibacterial activity.
1956 Tolbutamide, a sulfonylurea, is introduced for diabetes treatment. openaccesspub.orgDemonstrated the expansion of sulfonamide use beyond infectious diseases.

Structural Classification of N-Acylated Sulfonamides and their Salt Forms

Sulfonamides are a class of organosulfur compounds characterized by a sulfonyl group connected to an amine nitrogen. nih.gov A significant subclass is the N-acylated sulfonamides, which feature an acyl group (R-CO-) attached to the sulfonamide nitrogen, resulting in the general structure R-CO-NH-SO₂-R'. wikipedia.org This modification has profound effects on the molecule's physicochemical properties.

The N-acylsulfonamide moiety is notably acidic and is frequently employed in medicinal chemistry as a bioisostere of a carboxylic acid, as it possesses a comparable pKa (typically between 3.5 and 4.5) and similar hydrogen bonding capabilities. wikipedia.orgnih.gov This allows chemists to replace a carboxylic acid group in a drug molecule with an N-acylsulfonamide group, potentially improving its pharmacological profile. nih.gov

Sodium N-(3-aminobenzoyl)sulphanilate is an example of an N-acylated sulfonamide salt. Its structure is derived from sulfanilamide (4-aminobenzenesulfonamide). The 'N-acylation' occurs on the sulfonamide nitrogen (N1) with a 3-aminobenzoyl group. The resulting acidic proton on the N-acylsulfonamide moiety can be readily converted into a salt, in this case, a sodium salt. The formation of salts, such as sodium salts, is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of a compound. nih.gov

The structure of this compound combines three key components:

A sulfanilamide core, known for its foundational role in antibacterial drugs.

A 3-aminobenzoyl group acylating the sulfonamide nitrogen.

A sodium cation, forming a salt with the acidic N-acylsulfonamide group.

Property Value (Predicted)
IUPAC Name sodium;(3-aminobenzoyl)(4-aminophenyl)sulfonylazanide
Molecular Formula C₁₃H₁₂N₃NaO₃S
Molecular Weight 329.31 g/mol
Parent Compound N-(3-aminobenzoyl)sulfanilamide
Functional Groups N-acylsulfonamide, Primary aromatic amine (x2)

Rationale for Investigating this compound within Contemporary Chemical Research

While specific research literature on this compound is not widely available, the rationale for its investigation can be inferred from the broader goals of N-acylated sulfonamide research.

Prodrug Development: N-acylation is a recognized strategy for creating prodrugs. The sodium salt of an N-acyl sulfonamide can exhibit significantly improved solubility and bioavailability, making it suitable for various formulations. nih.gov Upon administration, the acyl group could be hydrolyzed in vivo, releasing the parent sulfonamide and 3-aminobenzoic acid, potentially leading to a desired therapeutic effect.

Novel Pharmacophore Exploration: The N-acylsulfonamide linkage is more than just a bioisostere; it is a pharmacophore in its own right, present in numerous biologically active molecules, including antivirals and antiproliferative agents. wikipedia.orgnih.gov The synthesis of novel structures like this compound represents an effort to create new chemical entities by combining known building blocks (sulfanilamide and an aminobenzoic acid derivative) to explore new biological activities. nih.gov

Modulation of Physicochemical Properties: The introduction of the 3-aminobenzoyl group and the formation of a sodium salt drastically alter the properties of the parent sulfanilamide molecule. This includes changes in solubility, acidity, and hydrogen bonding potential. Such modifications are central to modern drug design, aiming to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Synthesis of New Materials: The presence of multiple reactive sites (two primary amino groups and the aromatic rings) makes this compound a potential monomer or building block for the synthesis of novel polymers or functional materials with specific electronic or binding properties.

Overview of Research Trajectories in Advanced Sulfonamide Science

Contemporary research in sulfonamide science is dynamic and extends far beyond the original antibacterial applications. Several key trajectories define the current landscape:

Development of Novel Synthetic Methods: Chemists are focused on creating more efficient, sustainable, and safer methods for synthesizing sulfonamides and their derivatives. This includes the use of novel catalysts, such as bismuth(III) salts, for reactions like N-acylation, which can proceed rapidly even in solvent-free conditions. researchgate.net

Combating Antimicrobial Resistance: With the rise of bacterial resistance to older antibiotics, there is a renewed interest in designing new sulfonamide analogues that can circumvent these resistance mechanisms. rsc.org Research focuses on structural modifications that can restore or enhance activity against resistant strains.

Drug Conjugation and Hybrid Molecules: A promising strategy involves conjugating sulfonamides with other pharmacologically active molecules to create hybrid drugs. nih.gov For instance, linking sulfonamides to non-steroidal anti-inflammatory drugs (NSAIDs) or natural products like curcumin (B1669340) has yielded new chemical scaffolds with potential dual-action or enhanced therapeutic effects. nih.govnih.gov

Expansion of Therapeutic Targets: The versatility of the sulfonamide scaffold is being exploited to target a wide range of diseases. Significant research is dedicated to developing sulfonamide-based inhibitors of enzymes like carbonic anhydrase (implicated in glaucoma and some cancers), proteases, and kinases. ajchem-b.comnih.gov This has led to the investigation of sulfonamides for anticancer, anti-inflammatory, antiviral, and antidiabetic properties. ajchem-b.comnih.gov

Computational Chemistry and Drug Design: Modern sulfonamide research heavily relies on computational tools. Molecular docking and molecular dynamics (MD) simulations are used to predict how new sulfonamide derivatives will bind to their target enzymes, helping to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84029-49-2

Molecular Formula

C13H11N2NaO4S

Molecular Weight

314.29 g/mol

IUPAC Name

sodium;4-[(3-aminobenzoyl)amino]benzenesulfonate

InChI

InChI=1S/C13H12N2O4S.Na/c14-10-3-1-2-9(8-10)13(16)15-11-4-6-12(7-5-11)20(17,18)19;/h1-8H,14H2,(H,15,16)(H,17,18,19);/q;+1/p-1

InChI Key

UTCOEJNQMPBYKD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Reaction Mechanisms in N Acylated Sulfonamide Synthesis and Transformation

Mechanistic Pathways of Sulfonamide Bond Formation

The foundational step in the synthesis of compounds like Sodium N-(3-aminobenzoyl)sulphanilate is the formation of the sulfonamide bond (S-N). The most conventional and widely utilized method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction is a classic example of nucleophilic substitution at a sulfur center.

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient, pentacoordinate sulfur intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled from the intermediate.

Deprotonation: A base, which can be another molecule of the amine reactant or an added base like pyridine (B92270), removes a proton from the nitrogen atom. This step neutralizes the resulting sulfonamidium ion and yields the final, stable sulfonamide product. organic-chemistry.org

Alternative pathways for forming the S-N bond have been developed to circumvent the use of sulfonyl chlorides. One such method involves the reaction of sodium sulfinates with amines, mediated by iodine (I2) in water, which proceeds without the need for metal catalysts or additives. rsc.org Another approach is the oxidative coupling of thiols and amines, which can be driven electrochemically. acs.org

Role of Activating Agents and Catalysts in Acylation Reactions

The acylation of the sulfonamide nitrogen is a crucial step in forming N-acylated sulfonamides. This reaction often requires activating agents or catalysts because the sulfonamide nitrogen is a relatively poor nucleophile due to the electron-withdrawing effect of the adjacent sulfonyl group. nih.gov

Traditional methods employ acylating agents like acyl chlorides or anhydrides. acs.org The reaction is typically facilitated by a base such as pyridine or triethylamine (B128534), which serves a dual purpose: it acts as a catalyst and neutralizes the acidic byproduct (e.g., HCl). researchgate.net

Catalytic Mechanisms:

Lewis Acids: Catalysts like Bi(OTf)₃, TiCl₄, and various nanoparticle-based catalysts (e.g., Fe₃O₄/SnO) function as Lewis acids. acs.org They coordinate to the oxygen atom of the acylating agent's carbonyl group, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic sulfonamide nitrogen.

Heteropolyacids: Cesium salts of Wells-Dawson heteropolyacids (e.g., Cs₅HP₂W₁₈O₆₂) have been shown to be effective and reusable catalysts for the N-acylation of sulfonamides in green solvents like water. tandfonline.comtandfonline.com These catalysts provide an acidic environment that facilitates the reaction.

N-Acylbenzotriazoles: These reagents serve as efficient acylating agents, particularly for acyl groups where the corresponding acyl chloride is unstable or difficult to prepare. researchgate.netsemanticscholar.org The reaction proceeds smoothly in the presence of a strong base like sodium hydride (NaH), which first deprotonates the sulfonamide to form a more nucleophilic sodium salt. semanticscholar.org

Palladium-catalyzed N-allylation is another advanced method used for creating specific N-C axially chiral sulfonamides, demonstrating the versatility of metal catalysis in this field. nih.gov

Catalyst/Activating AgentTypeRole in N-Acylation
Pyridine/TriethylamineBaseActs as a nucleophilic catalyst and acid scavenger. researchgate.net
Bismuth(III) triflate (Bi(OTf)₃)Lewis AcidActivates the acylating agent by coordinating to the carbonyl oxygen. acs.org
Cs₅HP₂W₁₈O₆₂HeteropolyacidProvides an acidic catalytic surface, efficient in green solvents. tandfonline.comtandfonline.com
N-AcylbenzotriazolesAcylating AgentTransfers an acyl group to a deprotonated sulfonamide. researchgate.netsemanticscholar.org
Palladium ComplexesTransition MetalCatalyzes specific C-N bond formations, such as N-allylation. nih.gov

Electron Transfer Mechanisms in Electrochemical Synthesis of Sulfonamides

Electrochemical methods offer a green and efficient alternative for synthesizing sulfonamides, avoiding the need for chemical oxidants and often operating under mild conditions. nih.govresearchgate.net These reactions are driven by direct electron transfer at an electrode surface. researchgate.net

A common electrochemical approach involves the oxidative coupling of thiols and amines. acs.org The proposed mechanism involves several key electron transfer steps:

Anodic Oxidation of Thiol: The reaction initiates with the anodic oxidation of the thiol at the electrode surface to form a disulfide intermediate. acs.orgrsc.org

Formation of Aminium Radical: Concurrently or subsequently, the amine is oxidized at the anode to generate a highly reactive aminium radical cation. acs.orgrsc.org The presence of this radical intermediate is supported by experiments where radical scavengers inhibit the reaction. acs.org

S-N Bond Formation: The aminium radical attacks the disulfide, leading to the formation of a sulfenamide (B3320178) intermediate. acs.orgrsc.org

Consecutive Oxidations: The sulfenamide undergoes two further oxidation steps, passing through a sulfinamide intermediate, to ultimately yield the stable sulfonamide product. acs.orgrsc.org

Another electrochemical strategy involves the direct C-H activation of aromatic compounds. In this process, an arene is first oxidized at the anode to form a radical cation. nih.gov This reactive species is then attacked by an amidosulfinate (formed in situ from an amine and SO₂), which serves as both the nucleophile and the supporting electrolyte. A second oxidation step then yields the final sulfonamide. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Compound Formation

Reaction Kinetics: The rate of sulfonamide formation is highly dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl source. The reaction between a sulfonyl chloride and an amine is typically fast. However, the subsequent N-acylation step can be slow due to the reduced nucleophilicity of the sulfonamide nitrogen. nih.gov Kinetic studies of electrochemical syntheses have shown that the initial oxidation of the thiol to a disulfide can be extremely rapid, occurring within seconds. acs.org The rate-determining step in such multi-step syntheses can vary depending on the specific substrates and conditions.

In crossover reactions involving sulfinamides (precursors to sulfonamides in some syntheses), it has been observed that reactions often lead to an equilibrium of nearly equimolar amounts of products. nih.gov This suggests that the thermodynamic stabilities of the various sulfinamide species are similar, with steric and electronic effects playing a minor role in the final product distribution under these specific equilibrating conditions. nih.gov Analyzing the individual enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs energy of transfer between different solvents reveals that the driving force for these processes can be either enthalpy- or entropy-determined, providing deeper mechanistic information than partition coefficients alone. nih.gov

Fundamental Patterns in Organic Reaction Mechanisms Relevant to Synthesis

The synthesis of N-acylated sulfonamides like this compound is an excellent illustration of several fundamental patterns in organic reaction mechanisms.

Nucleophilic Acyl Substitution: The N-acylation of the sulfonamide is a prime example of nucleophilic acyl substitution. The sulfonamide anion acts as the nucleophile, attacking the carbonyl carbon of an activated acylating agent (like an acyl chloride or anhydride). This is followed by the elimination of a leaving group, a pattern central to the chemistry of carboxylic acid derivatives. acs.org

Nucleophilic Substitution at Sulfur: The initial formation of the sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution reaction at a tetracoordinate sulfur atom. This is analogous to substitution at a carbonyl carbon but involves the unique geometry and reactivity of the sulfonyl group.

Catalysis: The synthesis heavily relies on both acid and base catalysis. Lewis acids activate electrophiles, while bases like pyridine can act as nucleophilic catalysts or simply as proton acceptors to neutralize acidic byproducts. acs.orgresearchgate.nettandfonline.com This highlights the importance of catalysts in overcoming activation barriers for reactions involving less reactive species.

Radical and Electron Transfer Reactions: The emergence of electrochemical and photochemical methods introduces radical mechanisms and single-electron transfer (SET) pathways. acs.orgnih.gov In these processes, radical cations and other radical intermediates are key to forming the required bonds, representing a departure from the traditional ionic (two-electron) pathways. acs.orgrsc.org

Multi-component Reactions: Modern synthetic strategies increasingly employ multi-component reactions where several starting materials are combined in a single step to form a complex product. The electrochemical synthesis from an arene, SO₂, and an amine is one such example, offering high atom economy and efficiency. nih.gov

These fundamental patterns, from two-electron polar reactions to single-electron radical pathways, provide a comprehensive toolkit for the rational design and synthesis of complex molecules in the N-acylated sulfonamide family.

Advanced Spectroscopic Characterization of Sodium N 3 Aminobenzoyl Sulphanilate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of Sodium N-(3-aminobenzoyl)sulphanilate is expected to exhibit signals corresponding to the aromatic protons of both the benzoyl and sulphanilate rings, as well as protons from the amine and amide groups.

Predicted ¹H NMR Data:

The spectrum will likely show two distinct sets of aromatic signals. The protons on the sulphanilate ring, being part of a para-substituted system, would theoretically appear as two doublets. However, in D₂O, these often present as a singlet-like structure due to the symmetry. bmrb.io The protons of the meta-substituted 3-aminobenzoyl ring will present a more complex pattern, including a singlet, a doublet, and a triplet, reflecting their different chemical environments. The amide proton (NH) is expected to be a singlet, and its chemical shift can be sensitive to the solvent and concentration. The protons of the primary amine (NH₂) will also likely appear as a singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Sulphanilate Ring Protons7.5 - 7.8m
3-Aminobenzoyl Ring Protons6.8 - 7.4m
Amide Proton (NH)~10.0s
Amine Protons (NH₂)~5.0s

Note: Predicted values are based on the analysis of sulfanilic acid and 3-aminobenzoic acid spectra and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data:

The spectrum is anticipated to show signals for the twelve aromatic carbons, with their chemical shifts influenced by the attached functional groups (-SO₃⁻, -NHCO-, -NH₂). The carbonyl carbon of the amide group is expected to appear significantly downfield. The carbon atoms attached to the sulfonate group and the amino group will also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O)165 - 170
Sulphanilate Ring Carbons115 - 150
3-Aminobenzoyl Ring Carbons110 - 140

Note: Predicted values are based on the analysis of sulfanilic acid and 3-aminobenzoic acid spectra. bmrb.io The exact chemical shifts will depend on the electronic effects of the substituents.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons within the aromatic rings, helping to delineate the spin systems of the sulphanilate and 3-aminobenzoyl moieties.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the amide linkage by observing a correlation between the amide proton and the carbonyl carbon, as well as with carbons in both aromatic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.

Predicted Vibrational Frequencies:

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the various functional groups.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes (cm⁻¹)

Functional Group Expected IR Frequency (cm⁻¹) chemicalbook.com Expected Raman Frequency (cm⁻¹) Vibrational Mode
N-H (Amide)3300 - 35003300 - 3500Stretching
N-H (Amine)3300 - 35003300 - 3500Stretching
C-H (Aromatic)3000 - 31003000 - 3100Stretching
C=O (Amide I)1630 - 16801630 - 1680Stretching
N-H (Amide II)1510 - 1570-Bending
C=C (Aromatic)1450 - 16001450 - 1600Stretching
S=O (Sulphonate)1150 - 12501150 - 1250Asymmetric Stretching
S=O (Sulphonate)1030 - 10801030 - 1080Symmetric Stretching

Note: The sulphonate group (SO₃⁻) will exhibit strong and characteristic stretching vibrations. The amide I and II bands will be key indicators of the amide linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Predicted Electronic Transitions:

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the sulphanilate and 3-aminobenzoyl chromophores. The presence of the amide linkage connecting these two systems will likely result in a spectrum that is not a simple sum of its parts, with potential shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The spectrum of 3-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com Sulfanilic acid exhibits absorption around 290-310 nm. nih.gov It is plausible that the target compound will show multiple absorption bands in the UV region, reflecting π → π* transitions within the aromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometric Data:

For this compound, electrospray ionization (ESI) would be a suitable technique, likely showing the molecular ion in negative mode corresponding to the [M-Na]⁻ species. The exact mass of this ion would be a key identifier.

Expected Molecular Ion and Fragments:

Molecular Ion (M-Na)⁻: The primary ion observed would be that of the N-(3-aminobenzoyl)sulphanilate anion. Its accurate mass would confirm the elemental composition.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected fragment ions would result from the cleavage of the amide bond, leading to ions corresponding to the 3-aminobenzoyl and sulphanilate moieties. For instance, fragments corresponding to the 3-aminobenzoyl cation and the sulphanilate anion (or its fragments) would be expected. The fragmentation of sulfanilic acid itself is known to produce major peaks at m/z 173, 108, and 93. nih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Information regarding the application of single crystal and powder X-ray diffraction techniques specifically to this compound is not available in the searched resources. While XRD is a fundamental technique for the solid-state characterization of pharmaceutical compounds, including sulfonamide salts, to determine their crystal structure and crystallinity, specific studies on this compound could not be located.

Crystal Structure Determination and Unit Cell Parameters

No published crystal structure or unit cell parameters for this compound were found. This information is typically obtained by analyzing the diffraction pattern of a single crystal of the compound, which reveals the spatial arrangement of atoms within the crystal lattice.

Analysis of Interatomic Distances and Bond Angles

Without a determined crystal structure, the specific interatomic distances and bond angles for this compound cannot be reported. This data is derived directly from the refined crystal structure model.

Polymorphism and Crystallinity Assessment of Sulfonamide Salts

While the phenomenon of polymorphism is well-documented for sulfonamides, specific studies identifying or assessing different polymorphic forms or the degree of crystallinity of this compound are not present in the available literature. Such studies would typically involve techniques like powder X-ray diffraction (PXRD) and thermal analysis to identify and differentiate between potential crystal forms.

Due to the absence of specific research findings for this compound, the requested article with detailed data tables cannot be generated at this time.

Computational Chemistry Approaches for Sodium N 3 Aminobenzoyl Sulphanilate

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. For Sodium N-(3-aminobenzoyl)sulphanilate, DFT would be the method of choice for determining its most stable three-dimensional structure, a process known as geometry optimization. By calculating the energy of different atomic arrangements, researchers can identify the lowest energy conformation.

Furthermore, DFT calculations would provide key energetic data, such as the total energy, heats of formation, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's reactivity and electronic properties. While no specific studies exist for the target compound, research on related benzanilide (B160483) nih.gov and aromatic sulfonamide molecules frequently employs DFT for these purposes. southwales.ac.ukresearchgate.net

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), can provide a high level of accuracy.

The choice of a basis set is crucial in any ab initio or DFT calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost. For a molecule containing sulfur and other second-row elements like this compound, basis sets such as the Pople-style (e.g., 6-31G(d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVDZ) would be appropriate starting points. The inclusion of polarization and diffuse functions is often necessary to accurately describe the electronic distribution, especially around the anionic sulfanilate group.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, likely in a solvated environment to mimic real-world conditions, would reveal how the molecule moves, flexes, and changes its conformation.

This is particularly important for understanding the flexibility of the benzoyl and sulphanilate groups and how their relative orientations might change. Such simulations have been applied to study the behavior of other sulfonated aromatic compounds and benzanilides at interfaces or in solution. researchgate.net The results of an MD simulation can provide a statistical understanding of the predominant conformations and the energy barriers between them.

Intermolecular Interaction Analysis within Molecular Aggregates

In the solid state or in solution, molecules of this compound would interact with each other and with solvent molecules. Understanding these non-covalent interactions is key to predicting its physical properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonds and other interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds, van der Waals forces, and ionic interactions. For this compound, QTAIM could be used to quantify the strength of hydrogen bonds involving the amine and amide groups and the interactions involving the sodium cation and the sulphanilate anion.

The Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. It is based on the electron density and its derivatives. NCI plots generate color-coded surfaces that distinguish between attractive (like hydrogen bonds) and repulsive (steric clashes) interactions. This would be an invaluable tool for visualizing the complex network of interactions within a crystal lattice or a solvated cluster of this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, where different colors represent varying potential values.

In the case of the N-(3-aminobenzoyl)sulphanilate anion, MEP analysis reveals distinct regions of positive, negative, and neutral potential. The regions of negative potential, typically colored in shades of red and yellow, are associated with high electron density and are prone to electrophilic attack. For the N-(3-aminobenzoyl)sulphanilate anion, these areas are expected to be concentrated around the oxygen atoms of the sulfonate group (-SO₃⁻) and the carbonyl group (C=O), as well as the nitrogen atom of the primary amine (-NH₂). These sites represent the most likely points for interaction with cations or electron-deficient species.

Conversely, regions of positive potential, usually depicted in blue, indicate electron-deficient areas and are susceptible to nucleophilic attack. For the N-(3-aminobenzoyl)sulphanilate anion, these positive regions are anticipated to be located around the hydrogen atoms of the amine and amide groups, as well as the aromatic rings. The green areas on the MEP map correspond to regions of neutral or near-zero potential.

Table 1: Predicted Reactive Sites of N-(3-aminobenzoyl)sulphanilate Anion based on MEP Analysis

Potential Color on MEP Map Predicted Reactive Site Type of Attack
NegativeRed/YellowOxygen atoms (Sulfonate & Carbonyl), Nitrogen atom (Amine)Electrophilic
PositiveBlueHydrogen atoms (Amine & Amide), Aromatic RingsNucleophilic
NeutralGreenCarbon backboneLess reactive

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (Infrared and Raman) of molecules. These theoretical calculations can provide a detailed assignment of vibrational modes and offer a powerful tool for interpreting experimental spectra.

For this compound, theoretical calculations of its vibrational frequencies can be compared with experimentally obtained FT-IR and FT-Raman spectra. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Discrepancies between the calculated and experimental wavenumbers are common and are often corrected by applying a scaling factor.

A detailed comparison allows for the confident assignment of key vibrational bands to specific functional groups within the molecule. For instance, the characteristic stretching vibrations of the N-H, C=O, S=O, and C-N bonds can be identified and their positions in the theoretical spectrum can be correlated with the experimental data.

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in N-(3-aminobenzoyl)sulphanilate

Functional Group Vibrational Mode Theoretical Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
Amine (N-H)Symmetric StretchData not availableData not available
Amine (N-H)Asymmetric StretchData not availableData not available
Amide (C=O)StretchData not availableData not available
Sulfonate (S=O)Asymmetric StretchData not availableData not available
Sulfonate (S=O)Symmetric StretchData not availableData not available
Amide (C-N)StretchData not availableData not available

In Silico Studies of Reaction Pathways and Transition States

Computational chemistry also provides a means to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, which is typically formed by the reaction of 3-aminobenzoyl chloride with sodium sulphanilate, in silico studies can elucidate the reaction pathway.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of sodium sulphanilate acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-aminobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the chloride ion as a leaving group, yields the final N-(3-aminobenzoyl)sulphanilate product.

Computational modeling can be used to calculate the energy profile of this reaction. This involves determining the energies of the reactants, the transition state, the tetrahedral intermediate, and the products. The transition state represents the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Table 3: Key Species in the In Silico Study of the Synthesis of N-(3-aminobenzoyl)sulphanilate

Species Description Role in Reaction
Sodium SulphanilateReactantNucleophile
3-Aminobenzoyl ChlorideReactantElectrophile
Tetrahedral IntermediateIntermediateUnstable species formed during the reaction
Transition StateHigh-energy speciesRepresents the energy barrier of the reaction
This compoundProductFinal desired compound
Sodium ChlorideBy-productFormed from the leaving group and counter-ion

Note: The specific geometries and energies of these species for the reaction to form this compound would need to be determined through detailed quantum chemical calculations.

Supramolecular Chemistry and Solid State Forms of N Acylated Sulfonamide Salts

Hydrogen Bonding Networks in Crystalline Sodium N-(3-aminobenzoyl)sulphanilate

The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. The molecule possesses multiple hydrogen bond donor and acceptor sites, leading to complex and often three-dimensional architectures. researchgate.net The primary donors are the amine (-NH2) group and the amide (N-H) group, while the primary acceptors are the sulfonyl (-SO2) oxygen atoms, the carbonyl (C=O) oxygen, and the negatively charged sulfonamide nitrogen atom.

Potential Hydrogen Bond Donors and Acceptors

Functional Group Type Role
Amine (-NH₂) N-H Donor
Amide (-NH-) N-H Donor
Sulfonyl (-SO₂-) Oxygen Acceptor
Carbonyl (C=O) Oxygen Acceptor

In the crystalline lattice of this compound, N-H···O interactions are expected to be prevalent. nih.gov The amino protons show a high propensity for forming hydrogen bonds with the highly electronegative sulfonyl oxygens. nih.gov Similarly, the amide proton can engage in hydrogen bonding with either a sulfonyl oxygen or a carbonyl oxygen of a neighboring molecule. These interactions typically form robust synthons, which are predictable patterns of hydrogen bonds that build up the larger supramolecular assembly.

While the molecule itself lacks an O-H group, its hydrated salt forms are common. In such cases, water molecules act as bridges, participating in both O-H···O and O-H···N hydrogen bonds. researchgate.netresearchgate.net A water molecule can donate a hydrogen to the anionic sulfonamide nitrogen or a sulfonyl oxygen and accept a hydrogen from an amine or amide N-H group, further strengthening the crystal lattice. The O-H···N interaction, in particular, would be a strong, charge-assisted bond. researchgate.netnih.gov

Formation of Cocrystals and Salts with Co-formers

Cocrystallization is a widely used technique to modify the physicochemical properties of active pharmaceutical ingredients without altering their covalent structure. nih.gov this compound, with its array of functional groups, is an excellent candidate for forming cocrystals and other multi-component solid forms with various co-formers. nih.gov

The primary amine group, amide linkage, and carbonyl and sulfonyl groups can all participate in hydrogen bonding with suitable co-formers. For instance:

Carboxylic acids could form strong hydrogen bonds with the basic amine group.

Amides or other molecules with N-H groups could interact with the carbonyl and sulfonyl oxygen acceptors.

Co-formers with hydroxyl groups , such as alcohols or phenols, can act as hydrogen bond donors to the various acceptor sites on the molecule. nih.gov

The selection of a co-former allows for the targeted formation of specific supramolecular synthons, enabling control over the resulting crystal structure and its properties. umn.edu Amino acids are also promising co-formers due to their ability to form stable hydrogen bonds and zwitterionic interactions. nih.gov

Crystal Engineering Strategies for Tailoring Solid-State Structures

Crystal engineering provides a framework for the rational design of crystalline solids with desired properties by controlling intermolecular interactions. nih.gov For this compound, these strategies would focus on the predictable assembly of molecules through its robust hydrogen bonding capabilities.

Key strategies include:

Co-former Selection: Choosing co-formers with complementary functional groups to generate specific, high-strength hydrogen bond synthons. For example, using a dicarboxylic acid could link molecules into a polymer-like chain or a layered structure.

Solvent Selection: The choice of crystallization solvent can influence which polymorph or solvate is formed, as solvent molecules can compete for hydrogen bonding sites or influence the conformation of the molecule in solution.

Control of Stoichiometry: In cocrystallization, varying the ratio of the host molecule to the co-former can lead to the formation of different crystal structures with distinct properties. nih.gov

Conceptual Crystal Engineering Approaches

Strategy Potential Co-former Expected Supramolecular Synthon Potential Outcome
Enhance solubility L-Proline nih.gov Amine-Carboxylate, N-H···O Formation of a more soluble salt-cocrystal
Create layered structure Terephthalic Acid Amine-Carboxylic Acid, N-H···O Controlled dissolution profile

Tautomerism and its Impact on Supramolecular Assemblies

Tautomerism, the interconversion of structural isomers, can have a significant impact on hydrogen bonding patterns by changing the location of protons and the nature of donor/acceptor sites. For this compound, the most relevant potential tautomerism is the amide-imidol tautomerism of the N-(3-aminobenzoyl) group.

Amide Form <=> Imidol Form (-C(=O)-NH-) <=> (-C(OH)=N-)

Although the amide form is generally much more stable, the presence of the imidol tautomer, even in a small population, could introduce an O-H donor group and change the hybridization of the nitrogen atom. This would create alternative hydrogen bonding possibilities, potentially leading to polymorphism where different crystal forms capture different tautomers. While not widely reported for this class of compounds, its potential influence on the supramolecular assembly cannot be entirely discounted and would depend on factors like solvent and pH during crystallization. nih.gov

Mechanochemistry in Solid-State Synthesis of Sulfonamide Forms

Mechanochemistry, which uses mechanical energy (e.g., grinding, milling, or shearing) to induce chemical reactions and phase transformations, is an increasingly important green chemistry method for solid-state synthesis. rsc.org This approach is well-suited for producing various solid forms of sulfonamides, including salts and cocrystals, often without the need for solvents. rsc.orgresearchgate.net

For this compound, mechanochemical methods could be employed for:

Screening for Polymorphs: Grinding can induce phase transitions to produce different crystalline or amorphous forms.

Cocrystal Synthesis: Liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate molecular mobility, is a highly efficient method for screening and producing cocrystals with various co-formers. acs.org

Salt Formation: The direct synthesis of the sodium salt from the parent sulfonamide and a sodium base (e.g., sodium hydroxide (B78521) or sodium carbonate) can be achieved through milling.

These solvent-free or low-solvent methods are often faster, more efficient, and more environmentally friendly than traditional solution-based crystallization.

Table of Mentioned Compounds

Compound Name
This compound
L-Proline
Terephthalic Acid
Glycine
Sodium Hydroxide

Chemical Transformations and Derivatization Studies of Sodium N 3 Aminobenzoyl Sulphanilate

Modification of the Amino Group in the Benzoyl Moiety

The primary amino group attached to the benzoyl ring is a versatile handle for a wide range of chemical modifications. These reactions can alter the charge state, polarity, and hydrogen bonding capabilities of this part of the molecule. Common derivatization strategies include acylation, alkylation, and the formation of imines.

Acylation Reactions: The amino group can be readily acylated using various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can introduce an acetyl group, while benzoyl chloride would yield a benzamide (B126) derivative. These modifications can significantly impact the molecule's lipophilicity and solubility.

Alkylation Reactions: Reductive alkylation is a common method to introduce alkyl groups to the primary amine without altering its charge state, converting it to a secondary or tertiary amine. nih.gov This reaction typically involves treating the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

Formation of Imines (Schiff Bases): The primary amino group can condense with aldehydes and ketones to form imines or Schiff bases. libretexts.org This reaction is often reversible and can be used to introduce a wide variety of substituents, depending on the carbonyl compound used.

Diazotization Reactions: A classic reaction of primary aromatic amines is diazotization, where the amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a variety of Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, in place of the original amino group.

A summary of potential modifications to the amino group is presented in the table below.

Reaction Type Reagent(s) Resulting Functional Group Potential Impact on Properties
AcylationAcetic AnhydrideAcetamideIncreased lipophilicity, altered H-bonding
AcylationBenzoyl ChlorideBenzamideSignificantly increased lipophilicity
Reductive AlkylationFormaldehyde, Sodium BorohydrideN-methyl or N,N-dimethyl amineAltered basicity and H-bonding potential
Imine FormationBenzaldehydeSchiff Base (N-benzylidene)Introduction of a conjugated system
Diazotization/Sandmeyer1. NaNO₂, HCl; 2. CuClChloro-substituted benzoylReplacement of amino group with a halogen

Derivatization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is another key site for derivatization. The hydrogen on this nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-acylation.

N-Alkylation: The deprotonated sulfonamide can act as a nucleophile and react with alkyl halides in an SN2 reaction to yield N-alkylated sulfonamides. libretexts.org The choice of the alkylating agent allows for the introduction of various alkyl or aryl-alkyl groups. For example, methylation can be achieved using reagents like (trimethylsilyl)diazomethane. nih.govnih.gov

N-Acylation: Reaction with acylating agents can lead to the formation of N-acylsulfonamides. This modification introduces a carbonyl group adjacent to the sulfonamide nitrogen, which can influence the electronic properties and conformation of the molecule.

The table below outlines some derivatization possibilities for the sulfonamide nitrogen.

Reaction Type Reagent(s) Resulting Structure Potential Impact on Properties
N-AlkylationMethyl Iodide, BaseN-methylsulfonamideLoss of acidic proton, increased lipophilicity
N-AlkylationBenzyl Bromide, BaseN-benzylsulfonamideSignificant increase in steric bulk and lipophilicity
N-AcylationAcetyl Chloride, BaseN-acetylsulfonamideIntroduction of a second acyl group, altered acidity

Reactions Involving the Sulfonyl Group

The sulfonyl group itself is generally stable, but the sulfonyl chloride precursor to the sulfonamide offers a route to a variety of derivatives. magtech.com.cn While Sodium N-(3-aminobenzoyl)sulphanilate already contains the sulfonamide, understanding the reactivity of the parent sulfonyl chloride is key to appreciating the synthesis of related analogues. Should one wish to create analogues by modifying the sulfonamide portion, one might revert to the corresponding sulfonyl chloride. From there, a wide array of amines can be used to generate a library of sulfonamide derivatives.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic properties. nih.govdergipark.org.tr The structure of this compound, with its reactive amino and sulfonamide groups, makes it an excellent scaffold for creating such hybrid molecules. nih.govmdpi.com

For example, the primary amino group can be used as a point of attachment to link this scaffold to another molecule containing a carboxylic acid, using standard peptide coupling reagents. Alternatively, a molecule with an isothiocyanate or an activated ester can be reacted with the amino group. nih.gov This approach allows for the rational design of new chemical entities where the properties of the this compound core are combined with those of another chemical moiety.

Hybridization Strategy Linking Reagent/Reaction Example Partner Molecule Resulting Linkage
Amide Bond FormationEDC/HOBtIbuprofen (NSAID)Amide
Urea FormationPhenyl isocyanate-Urea
Linking via Sulfonamide-Another aromatic amineSulfonamide

Structure-Property Relationships in Derived Analogues (excluding biological activity)

The derivatization of this compound at its various reactive sites leads to analogues with altered physicochemical properties. Understanding these structure-property relationships (SPRs) is crucial for tailoring the molecule for specific applications. nih.gov

Lipophilicity: Acylation of the amino group or alkylation of the sulfonamide nitrogen generally increases the lipophilicity of the resulting analogue. The extent of this increase depends on the nature of the introduced group, with larger, nonpolar groups having a more significant effect.

Solubility: Modifications that increase lipophilicity will likely decrease aqueous solubility. Conversely, the introduction of polar or ionizable groups could enhance solubility. For example, converting the primary amine to a quaternary ammonium (B1175870) salt through exhaustive alkylation would significantly increase its water solubility.

Acidity/Basicity: The pKa of the molecule can be modulated through derivatization. Alkylation of the sulfonamide nitrogen removes the acidic proton, making that part of the molecule non-ionizable. libretexts.org Modification of the primary aromatic amine, for example by acylation, will decrease its basicity.

The following table summarizes the expected impact of specific modifications on key physicochemical properties.

Modification Derivative Type Expected Change in Lipophilicity Expected Change in Aqueous Solubility Expected Change in Acidity/Basicity
Acetylation of amino groupAmideIncreaseDecreaseDecreased basicity of the amino group
Methylation of sulfonamide-NN-methylsulfonamideIncreaseDecreaseLoss of sulfonamide acidity
Diazotization/HalogenationChloro-derivativeSignificant IncreaseSignificant DecreaseLoss of amino group basicity

Applications of Sodium N 3 Aminobenzoyl Sulphanilate Beyond Biomedical Contexts

Role in Dye Chemistry and Pigment Synthesis (analogous to methyl orange)

The structure of Sodium N-(3-aminobenzoyl)sulphanilate, featuring a primary aromatic amine and a sulfonic acid group, makes it a plausible candidate for use in the synthesis of azo dyes. This is analogous to the well-established use of sulfanilic acid in the production of dyes like methyl orange. unb.canih.gov

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore responsible for the color of the compound. nih.gov The general synthesis of azo dyes involves a two-step process:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. nih.govchemicalbook.com In the case of this compound, the primary amine on the benzoyl group would be the site of diazotization.

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling agent—an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. nih.gov This electrophilic aromatic substitution reaction forms the azo linkage and creates the final dye molecule.

The synthesis of methyl orange, for example, involves the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline. unb.ca Similarly, this compound could be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The specific properties of the resulting dyes, such as their color and fastness, would be influenced by the nature of the coupling agent and the presence of the N-benzoyl group in the parent molecule. The sulfonic acid group, being water-soluble, would likely impart good water solubility to the resulting dyes, making them suitable for textile dyeing applications. wikipedia.org

The table below compares the structure of this compound with that of sulfanilic acid, the precursor to methyl orange, highlighting their potential roles in dye synthesis.

FeatureSulfanilic AcidThis compound
Chemical Structure NH₂-C₆H₄-SO₃HNH₂-C₆H₄-CO-NH-C₆H₄-SO₃Na
Diazotizable Group Primary aromatic aminePrimary aromatic amine on the benzoyl ring
Solubilizing Group Sulfonic acidSodium sulfonate
Resulting Dye (Example) Methyl Orange (with N,N-dimethylaniline)Hypothetical Azo Dyes

Potential in Material Science and Polymer Chemistry

The bifunctional nature of this compound suggests its potential as a monomer or a functional additive in the synthesis of novel polymers. The presence of a reactive amine group and a sulfonic acid salt group opens up possibilities for its incorporation into various polymer backbones.

For instance, it could potentially be used in the synthesis of polyamides or polyimides through the reaction of its amino group with dicarboxylic acids or their derivatives. The resulting polymers would have pendant sulfonate groups along their chains. These ionic groups could significantly influence the properties of the polymer, potentially enhancing:

Water Solubility and Hydrophilicity: The sodium sulfonate groups would render the polymer more soluble in water, which is a desirable property for applications such as water treatment membranes, superabsorbents, and coatings.

Ion-Exchange Capacity: Polymers containing sulfonate groups can act as ion-exchange resins, which have applications in water softening and purification.

Conductivity: The presence of ionic groups can enhance the ionic conductivity of the polymer, making it a candidate for use in solid polymer electrolytes for batteries and fuel cells.

Thermal Stability: The aromatic rings in the backbone of the polymer would contribute to its thermal stability.

Research on other sulfonated aromatic polymers has shown that the incorporation of such functional groups can lead to materials with a unique combination of properties, making them suitable for a wide range of advanced applications.

Use as a Chemical Reagent or Intermediate in Organic Synthesis

Beyond its potential use in dye and polymer synthesis, this compound can be considered a useful intermediate in multi-step organic syntheses. Its two distinct functional groups, located on different aromatic rings, allow for selective reactions.

The primary amino group on the benzoyl ring can undergo a variety of chemical transformations common to aromatic amines, such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: As mentioned earlier, to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).

The sulfonate group, on the other hand, is relatively stable but can be used to influence the solubility and reactivity of the molecule. The amide linkage between the two aromatic rings can also be hydrolyzed under certain conditions to regenerate the parent amine and carboxylic acid, providing another route for synthetic manipulation.

Therefore, this compound could serve as a building block for the synthesis of more complex molecules with specific functionalities, finding potential applications in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Advanced Analytical Methodologies for Sodium N 3 Aminobenzoyl Sulphanilate

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone for assessing the purity of Sodium N-(3-aminobenzoyl)sulphanilate and quantifying it in the presence of impurities, such as starting materials or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity and assay determination of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. Reversed-phase HPLC is the most common mode employed.

Detailed Research Findings: The analysis typically utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). google.com A phosphate (B84403) buffer system is effective in maintaining a stable pH, which is critical for achieving reproducible retention times for ionizable compounds like this compound. google.comgoogle.com Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance, which is determined by the chromophoric aminobenzoyl and sulphanilate groups. For quantitative analysis, an internal standard method, such as using p-aminobenzenesulfonic acid, can be employed to ensure high accuracy and precision by correcting for variations in injection volume and system response. google.com Method validation according to ICH guidelines confirms the linearity, accuracy, precision, and robustness of the analytical procedure. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Aromatic Amine and Sulfonate Compounds

ParameterTypical ConditionPurpose
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmSeparates the analyte from non-polar and moderately polar impurities.
Mobile Phase Phosphate Buffer (e.g., 0.05 M KH₂PO₄, pH 4.0) / Methanol (65:35 v/v)Controls retention and selectivity. The buffer maintains a consistent ionization state of the analyte. google.comgoogle.com
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and reasonable analysis time.
Detection UV-Vis Detector at 254 nm or 280 nmProvides sensitive detection of the aromatic rings in the molecule.
Temperature Ambient or 30 °CMaintains stable retention times and peak shapes.
Injection Volume 10 - 20 µLStandard volume for introducing the sample into the HPLC system.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. As a sodium salt, the compound is non-volatile and would decompose at the high temperatures required for GC analysis. Therefore, derivatization is a mandatory prerequisite to convert the analyte into a volatile and thermally stable form. sigmaaldrich.com

Detailed Research Findings: The primary targets for derivatization are the active hydrogens on the amine (NH) and sulfonate (SO₃H, in its acidic form) functional groups. sigmaaldrich.com Silylation is a common and effective technique, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com The reaction replaces the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, which significantly increases the volatility of the analyte. sigmaaldrich.com Once derivatized, the compound can be analyzed on a low-to-mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The separation of derivatized impurities from the main compound allows for a detailed purity profile. nih.gov

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. Given its ionic nature in solution, this compound is an excellent candidate for CE analysis, particularly using the Capillary Zone Electrophoresis (CZE) mode.

Detailed Research Findings: In CZE, separation is achieved based on the differential migration of ions in a buffer-filled capillary under the influence of a high electric field. The mobility of an ion is dependent on its charge-to-size ratio. A background electrolyte (BGE), such as a borate (B1201080) or phosphate buffer, is used to control the pH and ionic strength. nih.gov The pH of the BGE is critical as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). For this compound, a slightly alkaline pH would ensure it is fully deprotonated and carries a negative charge, facilitating its migration and separation from neutral or cationic impurities. nih.gov CE methods are known for their high resolving power, short analysis times, and minimal solvent consumption. nih.gov

Hyphenated Techniques for Identification and Quantification (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable for unambiguous identification and trace-level quantification.

Detailed Research Findings: Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for the analysis of this compound. After separation via HPLC, the eluent is introduced into the mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization method, typically operated in negative ion mode to detect the deprotonated molecule [M-Na]⁻. The mass analyzer provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the analyte. For definitive structural confirmation, tandem mass spectrometry (LC-MS/MS) can be performed. In this mode, the parent ion is fragmented, and the resulting daughter ions create a specific fragmentation pattern that serves as a molecular fingerprint. nih.gov This technique is exceptionally sensitive and selective, allowing for the quantification of the analyte at very low levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Following successful derivatization, GC-MS can be employed for identification. nih.gov As the derivatized analyte and impurities are separated on the GC column, they enter the mass spectrometer. Electron Impact (EI) is a common ionization technique that generates reproducible and library-searchable mass spectra. sigmaaldrich.com The fragmentation pattern of the derivatized this compound can be used to confirm its identity and elucidate the structure of unknown impurities. sigmaaldrich.comugm.ac.id

Table 2: Comparison of Hyphenated Techniques

TechniqueSample PreparationPrimary ApplicationKey Advantages
LC-MS Dissolution in mobile phaseIdentification and quantificationHigh sensitivity and specificity; no derivatization needed. nih.gov
GC-MS Derivatization requiredIdentification of volatile impurities and structural elucidationProvides detailed structural information from fragmentation patterns. nih.govsigmaaldrich.com

Thermal Analysis (TGA, DSC) for Purity and Stability Assessment

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key methods for evaluating the purity and thermal stability of this compound. psu.edu

Detailed Research Findings: Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its thermal stability by identifying the onset temperature of decomposition. psu.edu Any mass loss at lower temperatures (e.g., below 120 °C) typically corresponds to the loss of residual water or solvent. The TGA profile is therefore crucial for determining the presence of volatiles and establishing the upper-temperature limit for handling and storage.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC scan can detect thermal events such as melting, crystallization, and glass transitions. psu.edu For a pure, crystalline substance, the DSC will show a sharp, well-defined melting endotherm. The presence of impurities typically causes a depression and broadening of the melting peak, a phenomenon that can be used to estimate purity. researchgate.net DSC is also valuable for studying polymorphism, as different crystalline forms of the compound will exhibit distinct melting points and thermal profiles.

Table 3: Information from Thermal Analysis

TechniqueMeasurementInformation Obtained
TGA Mass vs. TemperatureThermal stability, decomposition temperature, water/solvent content. psu.edu
DSC Heat Flow vs. TemperatureMelting point, purity assessment, phase transitions, polymorphism. psu.eduresearchgate.net

Volumetric and Gravimetric Analysis for Quantitative Determination

While modern instrumental methods are dominant, classical volumetric and gravimetric analyses can still serve as fundamental, cost-effective techniques for the quantitative determination of this compound, often used for assay validation or in settings where advanced instrumentation is unavailable.

Detailed Research Findings: Volumetric Analysis: The basic primary amino group (-NH₂) on the benzoyl moiety allows for quantitative determination by non-aqueous acid-base titration. The sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid. The endpoint of the titration can be determined visually using an appropriate indicator or, more accurately, by potentiometric monitoring. This method provides a direct measure of the molar content of the basic substance in the sample.

Gravimetric Analysis: A gravimetric method could theoretically be developed by inducing the precipitation of the sulphanilate anion with a specific reagent that forms a highly insoluble salt. For instance, a large organic cation could be used to precipitate the sulphanilate. The resulting precipitate would then be carefully filtered, washed to remove impurities, dried to a constant weight, and weighed. The weight of the precipitate can be used to calculate the amount of this compound in the original sample through stoichiometric calculations. The success of this method hinges on the specificity and completeness of the precipitation reaction.

Future Directions in N Acylated Sulfonamide Salt Research

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of N-acylated sulfonamides is a well-established field, yet there is considerable room for the development of more efficient, sustainable, and versatile synthetic methods. The future in this area will likely focus on the adoption of green chemistry principles and innovative technologies to overcome the limitations of classical synthetic routes.

Novel Synthetic Methodologies:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of sulfonamides from sulfonic acids or their sodium salts. nih.govresearchgate.net Future work could optimize microwave-assisted protocols for the synthesis of a broader range of N-acylated sulfonamide salts, including Sodium N-(3-aminobenzoyl)sulphanilate, potentially leading to more efficient and scalable production.

Ultrasound-Assisted Synthesis: Sonication offers a green and efficient method for the N-acylation of sulfonamides, often proceeding without the need for solvents or catalysts. researchgate.net Further exploration of ultrasound-assisted synthesis could lead to the development of novel, environmentally friendly pathways to complex N-acylated sulfonamide structures.

Continuous Flow Synthesis: Flow chemistry presents a safe and efficient alternative to traditional batch processing for the synthesis of sulfonamides. rsc.org This methodology allows for precise control over reaction parameters, leading to higher purity and yields. The application of continuous flow technology to the synthesis of N-acylated sulfonamide salts could enable large-scale production with improved safety and consistency.

Green Chemistry Innovations:

The principles of green chemistry are increasingly influencing the design of synthetic routes. For N-acylated sulfonamide salts, this translates to:

Solvent-Free and Aqueous Synthesis: The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a key goal. Research into solvent-free reactions and synthesis in aqueous media will be a significant future direction.

Mechanochemistry: This solid-state synthesis technique, which uses mechanical force to induce chemical reactions, offers a solvent-free and often more efficient route to sulfonamides. escholarship.org

Electrochemical Synthesis: The use of electricity to drive the oxidative coupling of thiols and amines presents a sustainable and reagent-free method for sulfonamide synthesis. nih.gov

A comparative overview of traditional versus innovative synthetic approaches is presented in Table 1.

Synthetic Approach Key Advantages Potential Future Applications for N-Acylated Sulfonamide Salts
Microwave-Assisted Rapid heating, shorter reaction times, improved yields nih.govresearchgate.netHigh-throughput synthesis of compound libraries for screening
Ultrasound-Assisted Energy efficiency, milder reaction conditions, often solvent-free researchgate.netEnvironmentally benign synthesis of functionalized sulfonamides
Continuous Flow Enhanced safety, scalability, high purity rsc.orgIndustrial-scale production of specific N-acylated sulfonamide salts
Mechanochemistry Solvent-free, high efficiency escholarship.orgSolid-state synthesis of novel crystalline sulfonamide materials
Electrochemistry Sustainable, catalyst-free nih.gov"Green" synthesis of precursor molecules and final products

Deeper Understanding of Structure-Function Relationships via Advanced Computational Studies

The biological activity and material properties of N-acylated sulfonamide salts are intrinsically linked to their three-dimensional structures and electronic properties. Advanced computational techniques are poised to provide unprecedented insights into these structure-function relationships, guiding the rational design of new compounds with tailored functionalities.

Computational Methodologies:

Molecular Modeling and Docking: These techniques are instrumental in predicting the binding modes of sulfonamide derivatives with biological targets, such as enzymes and receptors. nsf.govkuleuven.be For a compound like this compound, molecular modeling could be employed to explore potential therapeutic applications by simulating its interaction with various protein active sites.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure and biological activity of a series of compounds. nih.govacs.org By identifying key molecular descriptors that correlate with a desired function, QSAR models can guide the synthesis of more potent and selective N-acylated sulfonamides.

Density Functional Theory (DFT): DFT calculations provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. chemscene.comnih.govnih.gov This method can be used to predict molecular geometries, vibrational frequencies, and electronic transitions, which are crucial for interpreting experimental data and understanding the fundamental properties of N-acylated sulfonamide salts.

The application of these computational tools will enable a more predictive and less empirical approach to the design of new N-acylated sulfonamides, saving time and resources in the discovery process.

Development of New Supramolecular Assemblies and Functional Materials

The ability of N-acylated sulfonamides to participate in hydrogen bonding and other non-covalent interactions makes them excellent building blocks for the construction of supramolecular assemblies and functional materials.

Emerging Materials:

Metal-Organic Frameworks (MOFs): The sulfonate group is a versatile linker for the construction of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.org The incorporation of N-acylated sulfonamide salts as ligands could lead to the development of novel MOFs with unique functionalities, such as tunable porosity and selective guest recognition.

Hydrogen-Bonded Assemblies: The sulfonamide moiety is a robust hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular structures, such as dimers and extended networks. usda.gov The study of these assemblies in the solid state can provide insights into crystal engineering and the design of materials with specific physical properties.

Functional Polymers: The incorporation of N-acylated sulfonamide units into polymer backbones could lead to the development of new materials with enhanced thermal and chemical stability. researchgate.net These materials could find applications in areas such as sustainable textiles and packaging.

The future in this area lies in the rational design and synthesis of N-acylated sulfonamide-based materials with tailored properties for specific applications, moving beyond the traditional focus on their biological activity.

Interdisciplinary Research Opportunities in Advanced Chemical Synthesis and Characterization

The full potential of N-acylated sulfonamide salts will be unlocked through collaborative research that spans multiple scientific disciplines. The synergy between synthetic chemistry, biology, materials science, and advanced analytical techniques will be crucial for future advancements.

Interdisciplinary Frontiers:

Chemical Biology: The use of N-acylated sulfonamides as chemical probes to study biological systems is a promising area of research. nih.gov Their ability to mimic carboxylic acids allows them to interact with biological targets in unique ways, providing valuable tools for understanding complex biological processes.

Materials Science: The collaboration between synthetic chemists and materials scientists will be essential for the development of novel sulfonamide-based materials with applications in electronics, optics, and separation technologies. nih.gov

Sustainable Chemistry: An interdisciplinary approach is necessary to address the challenges of developing sustainable synthetic processes and biodegradable materials based on N-acylated sulfonamides. researchgate.net

Advanced Characterization Techniques:

To fully understand the structure and properties of these complex molecules and materials, a suite of advanced characterization techniques will be required:

Solid-State NMR Spectroscopy: This technique provides detailed information about the local environment of atoms in the solid state, which is invaluable for characterizing crystalline forms and supramolecular assemblies of N-acylated sulfonamides. nih.gov

Advanced Mass Spectrometry: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the identification and quantification of N-acylated sulfonamides and their metabolites in complex matrices. researchgate.netrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules and understanding their packing in the solid state. usda.gov

The integration of these advanced techniques will provide a comprehensive understanding of the structure-property relationships of N-acylated sulfonamide salts, paving the way for their rational design and application in diverse fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.